OXT-328

Beschreibung

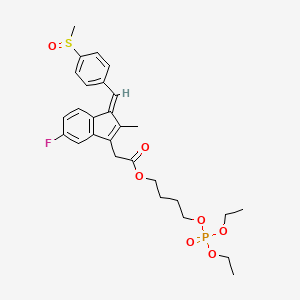

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1118973-90-2 |

|---|---|

Molekularformel |

C28H34FO7PS |

Molekulargewicht |

564.6 g/mol |

IUPAC-Name |

4-diethoxyphosphoryloxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |

InChI |

InChI=1S/C28H34FO7PS/c1-5-34-37(31,35-6-2)36-16-8-7-15-33-28(30)19-26-20(3)25(24-14-11-22(29)18-27(24)26)17-21-9-12-23(13-10-21)38(4)32/h9-14,17-18H,5-8,15-16,19H2,1-4H3/b25-17- |

InChI-Schlüssel |

DTBSJPFGPBZPHE-UQQQWYQISA-N |

SMILES |

CCOP(=O)(OCC)OCCCCOC(=O)CC1=C(C(=CC2=CC=C(C=C2)S(=O)C)C3=C1C=C(C=C3)F)C |

Isomerische SMILES |

CCOP(=O)(OCC)OCCCCOC(=O)CC1=C(/C(=C/C2=CC=C(C=C2)S(=O)C)/C3=C1C=C(C=C3)F)C |

Kanonische SMILES |

CCOP(=O)(OCC)OCCCCOC(=O)CC1=C(C(=CC2=CC=C(C=C2)S(=O)C)C3=C1C=C(C=C3)F)C |

Synonyme |

Phospho-sulindac; P-S; (1Z)-5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]-methylene]-1H-Indene- 3-acetic acid 4-[(diethoxyphosphinyl)oxy]butyl ester |

Herkunft des Produkts |

United States |

Preclinical Efficacy and Therapeutic Potential of Oxt 328

Oncological Applications in Preclinical Models

The compound OXT-328, also known as Phospho-sulindac (P-S), has been the subject of extensive preclinical research to evaluate its potential as an anticancer agent. As a novel derivative of the non-steroidal anti-inflammatory drug (NSAID) sulindac (B1681787), this compound has demonstrated significant efficacy in various cancer models, particularly in colon and breast cancer. nih.govfrontiersin.orgaacrjournals.org Its mechanism of action and therapeutic potential have been investigated in cell culture, animal tumor models, and human cancer xenografts. nih.govnih.gov

Colon Carcinogenesis and Chemoprevention

This compound has shown considerable promise in the context of colon cancer, exhibiting potent chemopreventive and therapeutic effects in several preclinical settings. nih.govnih.gov

In in vitro studies, this compound has been shown to be a more potent inhibitor of the growth of cultured human colon cancer cell lines compared to its parent compound, sulindac. nih.gov This increased potency is a key characteristic that has prompted further investigation into its anticancer capabilities.

The efficacy of this compound has been evaluated in the Apc/Min mouse model, which is genetically predisposed to developing intestinal tumors. Studies have shown that this compound is effective in preventing the growth of these intestinal tumors. nih.govmdpi.com When used in combination with the polyamine pathway inhibitor difluoromethylornithine (DFMO), this compound demonstrated a remarkable reduction in tumor multiplicity in Apc/Min mice by as much as 90%. nih.govnih.gov

The therapeutic potential of this compound has been further substantiated in xenograft models, where human colon cancer cells are implanted into immunodeficient mice. In a model using HT-29 human colon cancer cells, this compound significantly inhibited tumor growth. nih.govnih.gov Compared to control groups, treatment with this compound resulted in a substantial reduction in tumor volume. nih.gov One study found that this compound reduced tumor growth by 51% and 65% at different dosages, which was significantly more effective than an equimolar dose of sulindac. nih.gov

| Treatment Group | Tumor Volume Inhibition (%) | Reference |

|---|---|---|

| This compound (100 mg/kg/d) | 65.9% | nih.govnih.gov |

| This compound (50 mg/kg/d) | 51% | nih.gov |

| Sulindac (equimolar to this compound 50 mg/kg/d) | 34% | nih.gov |

The combination of this compound with difluoromethylornithine (DFMO), an inhibitor of the polyamine biosynthesis pathway, has been shown to produce enhanced antitumor effects. nih.govnih.gov In HT-29 human colon cancer xenografts, the combination therapy resulted in a greater reduction in tumor volume than either agent administered alone. nih.govnih.gov This enhanced efficacy is attributed, in part, to the combination's ability to significantly decrease the levels of polyamines, such as putrescine and spermidine (B129725), within the tumor xenografts. nih.gov

| Treatment Group | Tumor Volume Inhibition (%) | Reference |

|---|---|---|

| This compound (P-S) | 65.9% | nih.govnih.gov |

| DFMO | 52.9% | nih.govnih.gov |

| This compound + DFMO | 70.9% | nih.govnih.gov |

Breast Cancer Therapy

This compound has also demonstrated significant therapeutic potential in preclinical models of breast cancer. nih.govnih.gov Research indicates that it can selectively target and eliminate breast cancer stem cells (CSCs), which are thought to be responsible for tumor initiation, progression, and resistance to conventional therapies. nih.govnih.govresearchgate.net

In vitro, this compound reduced cell proliferation and induced apoptosis in various breast CSCs. nih.govnih.gov Notably, breast CSCs that were resistant to conventional cancer drugs were found to be sensitive to this compound. nih.gov

The in vivo efficacy was demonstrated in orthotopic breast cancer xenograft models. Oral administration of this compound led to a profound inhibition of tumor growth. In one study, treatment for 42 days resulted in an 83.0% inhibition of tumor growth. nih.gov Furthermore, the treatment significantly reduced the proportion of CSCs (identified by CD44high/CD24low markers) within the tumor cell population, underscoring its ability to target this critical cell subset. nih.gov

| Treatment Group | Tumor Growth Inhibition (%) | Duration of Treatment | Reference |

|---|---|---|---|

| This compound (Oral Administration) | 83.0% | 42 days | nih.govnih.gov |

Non-Melanoma Skin Cancer Treatment

This compound has also been investigated as a potential treatment for non-melanoma skin cancer, the most common type of cancer in Caucasian populations. nih.gov

In vitro studies have established this compound as a potent inhibitor of the A431 epidermoid carcinoma cell line. nih.govnih.gov Its anticancer effect is achieved through the inhibition of cell proliferation and the induction of apoptosis. nih.govnih.gov The induction of apoptosis appears to be the primary mechanism, with this compound profoundly triggering this process in A431 cells, an effect not observed with its parent compound, sulindac, at similar concentrations. nih.gov

Data Tables

Table 1: In Vivo Efficacy of this compound on Breast Cancer Xenografts

| Parameter | Result | Citation |

| Inhibition of Tumor Growth | 83% | nih.govresearchgate.net |

| Prevention of Tumor Formation | 50% | nih.govresearchgate.net |

Table 2: In Vitro Effects of this compound on A431 Epidermoid Carcinoma Cells

| Effect | Observation | Citation |

| Cell Proliferation | Inhibited | nih.govnih.gov |

| Apoptosis | Induced | nih.govnih.gov |

Efficacy of Topical this compound Formulations in Murine Skin Cancer Models

The application of this compound in a topical hydrogel formulation has demonstrated significant efficacy in preclinical models of non-melanoma skin cancer. nih.govnih.gov In studies involving mice with intradermal xenografts of A431 human epidermoid carcinoma, topical this compound was shown to be a potent inhibitor of tumor growth. nih.govnih.gov This effect is attributed to the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells. nih.govnih.gov

Research highlights the superior efficacy of direct topical application over systemic administration. nih.govnih.gov When administered as a topical hydrogel, this compound inhibited the growth of A431 xenografts by 70.5% compared to controls. nih.govnih.gov In contrast, oral administration of this compound resulted in a less pronounced inhibition of 43.4%. nih.govnih.gov The enhanced effectiveness of the topical formulation is linked to its ability to deliver high concentrations of the intact, biologically active this compound directly to the tumor tissue. nih.govnih.gov Analysis of the xenografts revealed that topical application resulted in significant levels of intact this compound, accounting for the vast majority of the drug's metabolites within the tumor. nih.govnih.gov These findings underscore the potential of topical this compound as a targeted therapy for non-melanoma skin cancer. nih.govnih.gov

Table 1: Efficacy of this compound in A431 Skin Cancer Xenograft Model

Administration Route Tumor Growth Inhibition (%) P-value vs. Control P-value (Topical vs. Oral) Topical this compound Hydrogel 70.5% <0.01 0.017 Oral this compound 43.4% <0.05

Lung Cancer Therapeutic Strategies

Studies evaluating this compound as a monotherapy in preclinical models of human lung cancer have shown it to be largely ineffective. In mouse xenograft models using A549 human lung cancer cells, treatment with this compound alone did not produce a significant inhibitory effect on tumor growth. This lack of efficacy as a single agent prompted investigations into alternative therapeutic strategies to unlock its potential against lung cancer.

A significant enhancement in the antitumor activity of this compound against lung cancer has been achieved by its formulation in solid lipid nanoparticles (SLNs). This nanocarrier-based approach was developed to improve the delivery and therapeutic efficacy of the compound. When encapsulated in SLNs, the resulting formulation (SLN-OXT-328) demonstrated substantially greater potency than this compound alone.

In a human lung cancer xenograft model, SLN-OXT-328 was highly effective, suppressing the growth of A549 xenografts by 78%, a stark contrast to the lack of significant effect observed with unformulated this compound. The improved performance is attributed to the SLN formulation enhancing the cellular uptake of this compound and facilitating its accumulation in mitochondria, which in turn leads to increased oxidative stress and apoptosis in the cancer cells.

Table 2: Efficacy of this compound Formulations in A549 Lung Cancer Xenografts

Treatment Tumor Growth Inhibition vs. Control (%) P-value vs. Control This compound (Unformulated) Not Significant N/A SLN-OXT-328 78% <0.01

The therapeutic efficacy of this compound in lung cancer can be significantly potentiated through combination with synergistic agents, such as curcumin (B1669340). Curcumin, a natural compound, has been shown to enhance the anticancer activity of this compound in mouse xenograft models of human non-small cell lung cancer.

While this compound or curcumin administered alone did not produce a significant inhibitory effect on A549 xenografts, their combination resulted in a strong, synergistic antitumor response. This combination therapy led to a 44% reduction in tumor volume and a 51% reduction in tumor weight. The synergistic effect is largely attributed to curcumin's ability to improve the bioavailability and pharmacokinetic profile of this compound, leading to higher concentrations of the drug and its metabolites within the tumor tissue.

Table 3: Synergistic Efficacy of this compound and Curcumin in A549 Xenografts

Treatment Group Tumor Volume Reduction (%) Tumor Weight Reduction (%) P-value vs. Control This compound Alone 20% (Not Significant) N/A N/A Curcumin Alone 0% (No Inhibition) N/A N/A This compound + Curcumin 44% 51% <0.05

Neuropathic Pain Management: Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Prevention and Reversal of CIPN in Murine Models

Topical formulations of this compound have shown broad therapeutic and preventive efficacy in murine models of chemotherapy-induced peripheral neuropathy (CIPN), a common and difficult-to-treat side effect of cancer chemotherapy. nih.govfrontiersin.org In mice where CIPN was induced by chemotherapeutic agents such as paclitaxel (B517696), vincristine, or oxaliplatin (B1677828), the topical application of an this compound gel demonstrated a remarkable ability to both prevent the development of and reverse established neuropathic pain. nih.govfrontiersin.org

The primary measure of efficacy in these studies was mechanical allodynia, an increased sensitivity to touch, which was assessed using the von Frey test. frontiersin.org Treatment with chemotherapy agents significantly lowered the mechanical allodynia thresholds, indicating the onset of neuropathic pain. nih.govfrontiersin.org The application of topical this compound successfully returned these lowered scores back to pre-CIPN levels in a dose-dependent manner. nih.govfrontiersin.org This therapeutic effect was also observed for cold allodynia. nih.govfrontiersin.org Importantly, the administration of this compound for CIPN did not interfere with the anticancer efficacy of the chemotherapy agent paclitaxel in mice with lung cancer xenografts. frontiersin.org The mechanism for this neuroprotective effect appears to be linked, at least in part, to the suppression of neuroinflammation. frontiersin.org

Table 4: Effect of Topical this compound on Paclitaxel-Induced Mechanical Allodynia in Mice

Treatment Group Mechanical Allodynia Score (g) Outcome Control (No CIPN) ~1.31 Baseline Paclitaxel + Vehicle ~0.60 CIPN Induced Paclitaxel + Topical this compound ~1.12 Allodynia Reversed to Near-Baseline

Impact on Mechanical and Cold Allodynia in Chemotherapy-Induced Peripheral Neuropathy

This compound, a novel phospho-sulindac compound, has demonstrated significant preclinical efficacy in mitigating the debilitating symptoms of chemotherapy-induced peripheral neuropathy (CIPN), a common and difficult-to-treat side effect of various cancer treatments. In murine models of CIPN induced by chemotherapeutic agents such as paclitaxel, vincristine, and oxaliplatin, topical application of this compound has been shown to both prevent and reverse mechanical and cold allodynia.

Studies have revealed that treatment with these chemotherapeutic agents can lower mechanical allodynia scores by 56% to 85%. researchgate.netnih.gov However, topical administration of an this compound gel to the hind paws of mice with CIPN led to a dose-dependent reversal of these scores, returning them to pre-CIPN levels. researchgate.netnih.gov Similarly, this compound was effective in reversing cold allodynia induced by paclitaxel. researchgate.netnih.gov Notably, sulindac, a metabolite of this compound, did not show any effect on paclitaxel-induced CIPN, highlighting the unique therapeutic properties of the parent compound. researchgate.netnih.gov

The preventive potential of this compound has also been established. When administered prior to the induction of CIPN, this compound significantly prevented the development of neuropathic pain symptoms compared to a vehicle control. researchgate.netnih.gov The enantiomers of this compound were found to be equally efficacious in combating allodynia, suggesting that the racemic mixture of the compound is suitable for therapeutic use. nih.govresearchgate.net

| Chemotherapeutic Agent | Type of Allodynia | Effect of this compound |

|---|---|---|

| Paclitaxel | Mechanical & Cold | Reversed allodynia to pre-CIPN levels |

| Vincristine | Mechanical | Reversed allodynia to pre-CIPN levels |

| Oxaliplatin | Mechanical | Reversed allodynia to pre-CIPN levels |

Preservation of Chemotherapeutic Efficacy in Co-Treated Xenograft Models

A critical aspect of any adjunctive therapy for CIPN is its potential interaction with the primary cancer treatment. Preclinical studies utilizing mouse Lewis lung carcinoma xenografts have demonstrated that the concomitant administration of this compound with paclitaxel does not compromise the anti-tumor efficacy of the chemotherapeutic agent. researchgate.netnih.govresearchgate.net While paclitaxel effectively reduced tumor volume, it also induced CIPN. researchgate.net The co-treatment with this compound successfully alleviated the neuropathic pain without interfering with the anti-cancer effects of paclitaxel. researchgate.netnih.govresearchgate.net

This preservation of chemotherapeutic efficacy is a crucial finding, suggesting that this compound could be a safe and effective supportive care agent for cancer patients undergoing chemotherapy, addressing a significant unmet medical need.

Anti-Inflammatory and Immunomodulatory Effects

Efficacy in Experimental Arthritis Models (e.g., Adjuvant-Induced Arthritis in Rats)

This compound has shown potent anti-inflammatory effects in the rat adjuvant-induced arthritis (AIA) model, a widely used preclinical model for rheumatoid arthritis. nih.gov This model is induced by the injection of Freund's adjuvant, leading to a robust inflammatory response characterized by joint inflammation and swelling. nih.gov

In these studies, this compound demonstrated strong anti-inflammatory properties, effectively reversing joint inflammation and edema. nih.govresearchgate.netnih.gov The efficacy of this compound in this model suggests its potential as a therapeutic agent for inflammatory arthritides.

Modulation of Joint Inflammation and Edema

The anti-arthritic effects of this compound are associated with its ability to modulate key inflammatory mediators. Research has shown that this compound can influence the expression of various cytokines involved in the pathogenesis of rheumatoid arthritis. nih.gov Specifically, it has been observed to decrease the levels of pro-inflammatory cytokines such as IL-6 and IL-1β, while increasing the levels of the anti-inflammatory cytokine IL-10 in the plasma of rats and in cultured cells. nih.gov

Furthermore, in joint tissues, phospho-aspirin, a related compound, was found to inhibit the activation of NF-κB, a critical transcription factor that regulates inflammatory responses, and suppress both inflammation and bone resorption. nih.gov This modulation of inflammatory pathways contributes to the observed reduction in joint swelling and tissue damage in the AIA model.

| Parameter | Effect of this compound |

|---|---|

| Joint Inflammation | Reversed |

| Joint Edema | Reversed |

| Plasma IL-6 Levels | Decreased |

| Plasma IL-1β Levels | Decreased |

| Plasma IL-10 Levels | Increased |

Ocular Disease Management: Oxygen-Induced Retinopathy (OIR)

Reduction of Avascular and Neovascular Areas in Retinal Models

This compound has been evaluated for its therapeutic potential in ocular diseases characterized by pathological angiogenesis, such as oxygen-induced retinopathy (OIR). The OIR mouse model is a well-established preclinical model that mimics certain aspects of proliferative retinopathies and is characterized by the presence of both avascular areas (AVA) and neovascular areas (NVA) in the retina. researchgate.net

Studies have investigated the efficacy of this compound in this model, exploring its potential to reduce these pathological vascular changes. researchgate.net The evaluation of this compound in the OIR model suggests its potential as an anti-angiogenic agent for the treatment of ischemic retinopathies. researchgate.net

Mechanisms of Action of Oxt 328 at the Cellular and Molecular Level

Induction of Cellular Stress and Apoptosis

OXT-328's ability to induce cellular stress and subsequently trigger apoptosis is a cornerstone of its mechanism of action. This involves the generation of reactive species, activation of pro-apoptotic pathways, and modulation of cell cycle dynamics.

A key early mediator of this compound's chemopreventive effect is its capacity to increase intracellular levels of reactive oxygen and nitrogen species (RONS) researchgate.netresearchgate.netnih.govnih.gov. Studies have shown that this compound significantly elevates RONS levels in colon cancer cells, with increases ranging from 1.8 to 2.8-fold over control at specific inhibitory concentrations nih.gov. This induction of oxidative stress can be mitigated by the antioxidant N-acetylcysteine (NAC) nih.gov.

Furthermore, this compound has been observed to specifically increase mitochondrial superoxide (B77818) levels in a time-dependent manner within HT-29 cells nih.gov. When formulated into solid lipid nanoparticles (SLN-PS), this compound demonstrates enhanced cellular uptake and accumulates within mitochondria, intensifying oxidative stress and leading to subsequent cellular damage researchgate.netnih.govnih.govkoha-ptfs.co.uk. This tumor-specific oxidative stress induction by SLN-PS has been evidenced by elevated urinary F2-isoprostane levels in tumor-bearing mice, but not in healthy controls nih.gov.

This compound also impacts the thioredoxin system, a crucial regulator of cellular redox balance. It reduces the levels of thioredoxin-1 (Trx-1) and thioredoxin reductase (TrxR) researchgate.netnih.govnih.gov. The suppression of TrxR and Trx-1, particularly when this compound is combined with difluoromethylornithine (DFMO), is hypothesized to precipitate a state of massive oxidative stress, ultimately leading to cell death researchgate.net. Notably, TrxR levels have shown a consistent correlation with tumor growth researchgate.netnih.govnih.gov. The mitochondrial isoform, Trx-2, which is part of the thioredoxin system, is also implicated in this compound's induction of oxidative stress nih.gov.

This compound is a potent inducer of apoptosis, a form of programmed cell death crucial for eliminating abnormal cells researchgate.netresearchgate.netnih.govnih.govnih.govnih.govnih.govspandidos-publications.com. In human colon cancer xenografts (HT-29 cells), the combination of this compound and DFMO led to a 38.9% increase in apoptosis compared to controls researchgate.netnih.govnih.gov. In SW480 cells, this compound significantly increased the percentage of annexin (B1180172) V(+) cells (an apoptotic marker) from 5.6% in control to 20% at its 1xIC50 concentration and further to 95.5% at 1.5xIC50 nih.gov.

The pro-apoptotic effect of this compound is strongly linked to the intrinsic mitochondrial pathway. SLN-PS, by facilitating this compound accumulation in mitochondria, triggers oxidative stress and subsequent apoptosis via this pathway researchgate.netnih.govnih.govkoha-ptfs.co.uk. This process involves a cascade of physicochemical changes, including RONS induction and mitochondrial membrane potential dissipation, followed by molecular events such as the sequential activation of caspases nih.gov. SLN-PS has been shown to increase apoptosis 5.7-fold in A549 xenografts nih.gov. The induction of apoptosis appears to be a predominant mechanism, with this compound triggering a 4 to 10-fold increase in apoptosis over control in A431 cells in vitro spandidos-publications.com. Furthermore, the combination of this compound and DFMO demonstrates a synergistic effect on apoptosis induction, with 38.4% apoptotic cells observed compared to 8.7% for DFMO alone and 16.5% for this compound alone nih.gov.

This compound effectively inhibits cell proliferation researchgate.netnih.govnih.govnih.govnih.govspandidos-publications.com. In HT-29 and SW480 cells, this compound significantly reduced concentration-dependent cell proliferation, achieving reductions of 73% and 91% at its 1xIC50 and 1.5xIC50 concentrations, respectively nih.gov. When combined with DFMO, this compound reduced cell proliferation by 27.1% compared to control groups researchgate.netnih.govnih.gov.

Beyond proliferation inhibition, this compound induces cell cycle arrest nih.govspandidos-publications.comescholarship.orgjci.org. Specifically, it has been shown to block cell cycle progression at the G2/M phase spandidos-publications.comescholarship.orgjci.org. Some studies also indicate its ability to block the G1 to S phase transition researchgate.net.

Table 1: Effects of this compound on Cell Proliferation and Apoptosis

| Treatment Group (HT-29 Xenografts) | Cell Proliferation (% Reduction vs. Control) researchgate.netnih.govnih.gov | Apoptosis (% Increase vs. Control) researchgate.netnih.govnih.gov |

| This compound/DFMO | 27.1% | 38.9% |

| Treatment Group (SW480 Cells) | Apoptotic Cells (Annexin V+) at 24h nih.gov |

| Control | 5.6% |

| This compound (1xIC50) | 20% |

| This compound (1.5xIC50) | 95.5% |

Regulation of Polyamine Metabolism

This compound significantly modulates polyamine metabolism, a crucial pathway involved in cell growth and proliferation.

A key action of this compound (P-S) is the induction of spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT) enzymatic activity researchgate.netresearchgate.netnih.govnih.govsemanticscholar.org. This induction plays a vital role in its mechanism of action by contributing to the reduction of intracellular polyamine levels and consequently inhibiting cell proliferation researchgate.net. Nonsteroidal anti-inflammatory drugs (NSAIDs), including this compound, are known to increase SSAT activity through mechanisms involving the transcription factors NF-κB and PPAR elements, leading to increased SSAT transcription physiology.org.

This compound, particularly when used in combination with DFMO, effectively reduces the intracellular levels of polyamines, specifically putrescine and spermidine, both in vitro and in vivo researchgate.netresearchgate.netnih.govnih.govnih.govnih.gov. Elevated polyamine levels (putrescine, spermidine, and spermine) are commonly observed in colorectal cancers and are considered indispensable for cell survival and proliferation, with a strong association with colon carcinogenesis nih.govru.nlnih.gov.

Studies in tumor xenografts have shown that DFMO alone and the combination of this compound/DFMO significantly reduce putrescine and spermidine levels nih.gov. Compared to controls, DFMO alone decreased putrescine levels by 82.2% and spermidine levels by 42.8%. The combination of this compound/DFMO resulted in even greater reductions, decreasing putrescine by 88.1% and spermidine by 60.9% nih.gov. It is important to note that spermine levels generally remained unchanged across these treatment groups nih.gov. The reduction of intracellular polyamine levels is directly linked to the inhibition of cell growth and the promotion of apoptosis nih.gov.

Table 2: Reduction of Polyamine Levels in Tumor Xenografts by DFMO and this compound/DFMO nih.gov

| Treatment Group | Putrescine (% Reduction vs. Control) | Spermidine (% Reduction vs. Control) |

| DFMO | 82.2% | 42.8% |

| This compound/DFMO | 88.1% | 60.9% |

Interaction with Redox Homeostasis and Antioxidant Systems

This compound significantly impacts the cellular redox balance by modulating key components of the thioredoxin system, which is vital for maintaining cellular redox homeostasis and defending against oxidative stress. researchgate.netnih.govaacrjournals.orgresearchgate.net

Studies have shown that this compound reduces the levels of thioredoxin-1 (Trx-1) and thioredoxin reductase (TrxR). For instance, in human colon cancer xenografts, this compound (P-S) alone significantly decreased TrxR levels by 60% compared to controls, while the combination of this compound and difluoromethylornithine (DFMO) resulted in a 63% reduction in TrxR levels. researchgate.netnih.govnih.gov This downregulation of Trx-1 and TrxR by this compound contributes to its chemopreventive effects. researchgate.netnih.gov

Table 1: Effect of this compound on Thioredoxin Reductase (TrxR) Levels in HT-29 Human Colon Cancer Xenografts

| Treatment Group | Reduction in TrxR Levels Compared to Control | Statistical Significance (p-value) |

| This compound (P-S) | 60% | < 0.01 |

| This compound (P-S) + DFMO | 63% | < 0.01 |

The modulation of TrxR levels by this compound has been consistently correlated with its inhibitory effect on tumor growth. researchgate.netnih.govnih.gov In studies involving HT-29 human colon cancer xenografts, a strong positive association was observed between tumor volume and TrxR expression levels, with a correlation coefficient (R) of 0.850 and a p-value of <0.001. nih.gov This indicates that the reduction in TrxR levels is a significant factor in this compound's ability to suppress tumor progression. nih.gov

Modulation of Key Signaling Pathways

This compound also modulates several crucial signaling pathways involved in cancer development and metastasis, including the Wnt/β-catenin pathway and epithelial-mesenchymal transition. nih.govresearchgate.netnih.gov

This compound has been shown to suppress the Wnt/β-catenin signaling pathway, a pathway frequently aberrantly activated in various human cancers and critical for cancer stem cell (CSC) renewal, cell proliferation, and differentiation. nih.govresearchgate.netnih.govsigmaaldrich.comnih.gov This suppression contributes to this compound's strong inhibitory effect against breast cancer, partly by targeting CSCs. nih.govresearchgate.netnih.gov

A key aspect of this compound's action on the Wnt/β-catenin pathway is its ability to stimulate the degradation of β-catenin and promote its relocalization to the cell membrane. nih.govresearchgate.netnih.govsigmaaldrich.com In cancer cells, β-catenin often accumulates in the cytoplasm and nucleus, driving the transcription of Wnt responsive genes. nih.govelifesciences.org this compound treatment causes β-catenin to relocalize to the cell membrane, thereby suppressing its cytoplasmic and nuclear accumulation and inhibiting Wnt/β-catenin signaling. nih.gov

This compound effectively blocks epithelial-mesenchymal transition (EMT), a biological process that allows epithelial cells to acquire mesenchymal characteristics, enhancing their migratory and invasive properties, and is intimately linked to the acquisition of stem cell properties and drug resistance in cancer. nih.govresearchgate.netnih.govmdpi.comoaepublish.comscientificarchives.com this compound has been shown to block the induction of EMT, for instance, by inhibiting the generation of CD44high/CD24low cells and suppressing the expression levels of mesenchymal markers like vimentin, while potentially influencing epithelial markers such as E-cadherin. nih.gov The suppressive effects of this compound on Wnt/β-catenin signaling and Snail expression are believed to contribute to its ability to block EMT. nih.gov

Pharmacological Aspects of Oxt 328 in Preclinical Research

Absorption and Biodistribution in Animal Models

The absorption and subsequent distribution of OXT-328 within animal models are highly dependent on the route of administration and the formulation strategies employed. Preclinical studies have provided detailed insights into its tissue-specific accumulation and systemic exposure.

Following topical ocular administration of this compound formulated in nanoparticles (PS-NPs) to New Zealand White rabbits, over 95% of the total delivered this compound was retained in the anterior segment of the eye. The highest concentrations were observed in the cornea (Cmax = 101.3 µM; Tmax = 1 h; T1/2 = 2.6 h; AUC0–16h = 164.4 µM·h) and conjunctiva (Cmax = 89.4 µM; Tmax = 0.25 h; T1/2 = 3.1 h; AUC0–16h = 63.5 µM·h), which are the tissues primarily affected by dry eye disease. Notably, this compound or its metabolites were not detected in the systemic circulation after topical ocular administration. researchgate.net In mice, topical application of this compound as eye drops resulted in low levels in the retina (0.4 ± 0.2 mM) and undetectable levels in the cornea, where its metabolite sulindac (B1681787) was present at higher concentrations (48.3 ± 7.9 mM). researchgate.netresearchgate.net

In contrast, intravitreal administration of this compound generated robust retinal levels in mice, with a Cmax of 516.2 ± 64.4 mM, Tmax of 2 hours, and a half-life (t1/2) of 4.8 hours. This route also showed slower metabolic inactivation compared to topical application. researchgate.netresearchgate.netresearchgate.net

Upon oral administration to mice, this compound is rapidly absorbed, metabolized, and distributed to the blood and other tissues. While intact this compound survives only partially in blood, it is present in appreciable amounts in other tissues, with the liver showing the highest levels. nih.govnih.gov In the gastroduodenal wall of mice, approximately 71% of this compound remained intact, with its metabolites accounting for less than 30% of the total. nih.gov

Table 1: Ocular Pharmacokinetic Parameters of this compound in Rabbits Following Topical Administration (PS-NPs) researchgate.net

| Tissue | Cmax (µM) | Tmax (h) | T1/2 (h) | AUC0–16h (µM·h) |

| Cornea | 101.3 | 1 | 2.6 | 164.4 |

| Conjunctiva | 89.4 | 0.25 | 3.1 | 63.5 |

Table 2: Retinal Pharmacokinetic Parameters of this compound in Mice Following Intravitreal Injection researchgate.net

| Parameter | Value (mM) |

| Cmax | 516.2 ± 64.4 |

| Tmax | 2 h |

| T1/2 | 4.8 h |

Formulation strategies significantly impact the pharmacokinetic profile of this compound. For ocular delivery, nanoparticles (PS-NPs) have been shown to be an effective formulation for topical administration, providing higher this compound levels in ocular tissues compared to solution formulations, which resulted in higher levels of this compound metabolites. researchgate.net

In the context of systemic delivery, the encapsulation of this compound in Solid Lipid Nanoparticles (SLNs) , termed SLN-PS, has demonstrated improved pharmacokinetics in mice. This formulation led to an enhanced accumulation of this compound and its metabolites in A549 xenografts by approximately 14-fold. SLN-PS also enhanced cellular uptake and facilitated this compound accumulation in mitochondria. researchgate.netnih.govnih.gov

Co-administration of this compound with curcumin (B1669340) has been shown to significantly improve its pharmacokinetic profiles in mice. Curcumin, in both 10% Tween-80 suspension and micellar nanoparticle formulations, increased the bioavailability of this compound in vivo. researchgate.netnih.gov The Cmax of sulindac, the main metabolite of this compound, was increased by 70% when co-administered with curcumin in 10% Tween-80 and by 40% with micellar nanoparticles, compared to this compound alone. The total area under the curve (AUC0–24h) of this compound and its metabolites increased 2.4-fold with curcumin co-administration. nih.gov This enhancement is partly attributed to curcumin's ability to increase the cellular uptake of this compound. researchgate.netnih.gov

Table 3: Impact of Curcumin Co-administration on Plasma Cmax of this compound Metabolites in Mice nih.gov

| Metabolite | PS Alone (µM) | PS + Curcumin (10% Tween-80) (µM) | PS + Curcumin (Micelles) (µM) |

| Sulindac | 10.4 | 17.7 (70% increase) | 14.5 (40% increase) |

| Sulindac Sulfone | Higher | Much Higher | Higher |

| Sulindac Sulfide (B99878) | Lower | Higher | Higher |

Metabolism of this compound

The metabolism of this compound involves several enzymatic pathways, primarily hydrolysis and oxidation, leading to the formation of various metabolites.

This compound undergoes rapid hydrolysis, predominantly at its carboxylic ester bond, by ubiquitous carboxylesterases (CEs) . These enzymes are found in the intestinal mucosa and blood. researchgate.netresearchgate.netnih.govnih.gov Human liver carboxylesterase (CES1) and human intestinal carboxylesterase (CES2) are key isoforms responsible for this hydrolysis. nih.gov This rapid degradation by carboxylesterases contributes to the limited systemic bioavailability of this compound following certain administration routes. researchgate.net

The hydrolysis of this compound yields sulindac, which is then further converted to sulindac sulfide (SSide) and sulindac sulfone (SSone). This compound itself is also metabolized to this compound sulfide and this compound sulfone. All these compounds can subsequently undergo glucuronidation. researchgate.netnih.govnih.gov

Beyond hydrolysis, this compound also undergoes reduction and oxidation. nih.govnih.gov Its metabolism involves regioselective oxidation by human cytochrome P450 (CYP) and flavin monooxygenase (FMO) isoforms. nih.govmedkoo.comstonybrookmedicine.eduresearchgate.net Among the various CYPs, CYP3A4 and CYP2D6 have been identified as particularly active in the oxidation of phospho-sulindac. nih.govresearchgate.net

FMOs also play a significant role in the metabolism of this compound, showing higher activity towards this compound than towards its parent compound, sulindac. nih.gov The susceptibility of this compound to CYP/FMO-mediated metabolism is further evidenced by its rapid oxidation by human and mouse liver microsomes, which contain a full complement of these enzymes. nih.gov The higher activity of CYPs towards this compound compared to conventional NSAIDs may be linked to its greater lipophilicity. nih.gov

Identification and Quantification of Metabolites (e.g., Sulindac, Sulindac Sulfide, Sulindac Sulfone)

The metabolic fate of this compound involves a series of complex transformations, including reduction, oxidation, and hydrolysis, ultimately yielding several key metabolites. These metabolic processes occur in various biological matrices, such as cultured cells, liver microsomes, cytosol, and intestinal microsomes, as well as in vivo in animal models nih.govfishersci.no.

Metabolic Pathways: this compound undergoes initial metabolic steps that produce phospho-sulindac sulfide (PS sulfide) and phospho-sulindac sulphone (PS sulphone) through reduction and oxidation, respectively nih.govfishersci.no. Additionally, this compound is hydrolyzed, releasing the parent compound sulindac nih.govfishersci.no. Sulindac, in turn, is further metabolized to sulindac sulfide (SSide) and sulindac sulfone (SSone) nih.govfishersci.no. All these metabolites, including this compound's direct metabolites and those derived from sulindac, are subject to glucuronidation nih.govfishersci.no. The metabolism of this compound by rat liver microsomes (RLMs) has been shown to generate PS sulphone, sulindac, and SSone. In rat liver cytosol (RLC), this compound undergoes hydrolysis and reduction, leading to the formation of sulindac, PS sulfide, and subsequently SSide fishersci.no.

In Vivo Pharmacokinetics and Metabolite Quantification in Mice: Following oral administration in mice, this compound is rapidly absorbed and distributed to the blood and various tissues nih.govfishersci.no. However, this compound remains only partially intact in the bloodstream nih.govfishersci.no. The three primary metabolites detected in plasma are sulindac, sulindac sulfide (SSide), and sulindac sulfone (SSone) fishersci.no.

Quantitative analysis of these metabolites in mouse plasma after a single oral dose of this compound (158 mg/kg) revealed distinct pharmacokinetic profiles:

| Metabolite | Cmax (µM) | Tmax (h) | t1/2 (h) |

| Sulindac | 234 | 2 | 3.5 |

| SSone | Much lower than Sulindac | Similar to Sulindac | 19.9 |

| SSide | Not specified, but lower than Sulindac and SSone | Not specified | Not specified |

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Mouse Plasma after Oral Administration fishersci.no.

Notably, plasma levels of sulindac exhibit a rapid decline, becoming negligible within 8 hours. While SSone shows a similar pattern, its peak concentration (Cmax) is considerably lower, but it possesses a significantly prolonged half-life (t1/2) of 19.9 hours fishersci.no. Compared to conventional sulindac, this compound administration resulted in higher levels of SSone but lower levels of SSide, a characteristic that may contribute to this compound's favorable safety profile nih.govfishersci.no.

An important observation regarding this compound's distribution in the gastroduodenal wall of mice is that approximately 71% of the administered compound remained intact, with sulindac, SSide, and SSone collectively accounting for less than 30% of the total drug presence. This high retention of intact this compound locally is hypothesized to explain its reduced gastrointestinal toxicity compared to conventional NSAIDs nih.govfishersci.no.

Tissue-Specific Metabolite Distribution:

Ocular Tissues: Studies investigating the ocular pharmacokinetics of this compound revealed differential metabolite distribution depending on the administration route. When this compound was administered as eye drops, it was undetectable in the cornea one hour post-administration, while its primary metabolite, sulindac, reached a concentration of 48.3 ± 7.9 mM. Sulindac sulfide and sulindac sulfone were present at significantly lower concentrations ctdbase.org.

| Compound | Concentration in Cornea (mM) (1 hour post-eye drops) |

| This compound | Undetectable |

| Sulindac | 48.3 ± 7.9 |

| Sulindac Sulfide | 3.1 ± 0.6 |

| Sulindac Sulfone | 3.8 ± 0.7 |

Table 2: this compound and Metabolite Concentrations in Mouse Cornea after Topical Ocular Administration ctdbase.org.

In contrast, intravitreal administration of this compound resulted in robust retinal levels of the intact compound (Cmax = 516.2 ± 64.4 mM, Tmax = 2 h, t1/2 = 4.8 h). In this scenario, the Cmax values for sulindac and sulindac sulfone were considerably lower than that of intact this compound, and sulindac sulfide was undetectable ctdbase.org.

| Compound | Cmax in Retina (mM) (Intravitreal Administration) |

| This compound | 516.2 ± 64.4 |

| Sulindac | 7.1 ± 2.4 |

| Sulindac Sulfide | Undetectable |

| Sulindac Sulfone | 14.5 ± 2.4 |

Table 3: this compound and Metabolite Cmax in Mouse Retina after Intravitreal Administration ctdbase.org.

Skin Tumors: Topical application of this compound hydrogel in mice bearing A431 epidermoid carcinoma xenografts demonstrated significant local delivery of the intact compound. One hour post-treatment, intact this compound levels in the tumors exceeded 500 nmol/g, constituting 92.5% of the total metabolites detected in the xenografts. Sulindac, sulindac sulfide, and sulindac sulfone were also present in tumors but at much lower concentrations mims.com.

| Compound | Concentration in A431 Xenografts (nmol/g tumor tissue) (1 hour post-topical application) | Percentage of Total Metabolites |

| This compound (Intact) | >500 | 92.5% |

| Sulindac | Much lower | Not specified |

| Sulindac Sulfide | Much lower | Not specified |

| Sulindac Sulfone | Much lower | Not specified |

Table 4: this compound and Metabolite Concentrations in A431 Xenografts after Topical Application mims.com.

Conversely, intact this compound was not detected in the blood of animals treated topically. Sulindac was identified as the major metabolite in the blood, although its levels were seven-fold lower compared to those observed after oral administration mims.com. This suggests that topical delivery effectively concentrates this compound at the target site while minimizing systemic exposure to the intact compound and its metabolites.

Research Methodologies and Experimental Models

In Vitro Cellular and Molecular Assays

In vitro studies using OXT-328 have employed a range of cellular and molecular assays to assess its impact on cancer cell behavior, including viability, proliferation, cell death, cell cycle progression, cancer stem cell characteristics, and oxidative stress.

Human Cancer Cell Lines (Colon, Breast, Lung, Skin Carcinoma, Neuroblastoma)

This compound has been tested against a variety of human cancer cell lines, demonstrating effects across multiple carcinoma types.

Colon Cancer: Studies have utilized human colon cancer cell lines such as HT-29 and SW480 to evaluate the compound's efficacy. nih.govnih.gov

Breast Cancer: Breast cancer cell lines, including HMLERshECAD, SK-3rd, and MDA-MB-231, have been used to investigate this compound's selective targeting of breast cancer stem cells. nih.govresearchgate.net

Lung Cancer: Human non-small cell lung cancer (A549, wild-type p53) and small cell lung cancer (H510, mutant p53) cells have been employed to assess this compound's antitumor activity. nih.govaacrjournals.org

Skin Carcinoma: The human epidermoid carcinoma cell line A431 has been a focus for evaluating this compound's effects on non-melanoma skin cancer. spandidos-publications.comnih.gov

Neuroblastoma: A neuroblastoma cell line was used to study the compound's impact on neuroinflammation, specifically its ability to suppress cytokine levels induced by chemotherapeutic agents. frontiersin.orgresearchgate.net

Cell Viability and Proliferation Assays (e.g., MTT, BrdU)

Cell viability and proliferation are critical indicators of a compound's anticancer potential. This compound's effects have been extensively assessed using standard assays:

MTT Assay: This colorimetric assay, which measures metabolic activity as an indicator of cell viability, has been widely used. For instance, this compound significantly inhibited the growth of A431 epidermoid carcinoma cells, with a near complete inhibition (>99%) at 1.5×IC50. spandidos-publications.comnih.gov In HT-29 colon cancer cells, this compound at its IC50 reduced cell proliferation from 43% in controls to 12%, representing a 73% reduction. At 1.5×IC50, proliferation was reduced to 4%, a 91% reduction. nih.gov The MTT assay was also used to determine IC50 values for this compound in various breast cancer cell lines. researchgate.net

BrdU Assay: The 5-bromo-2′-deoxyuridine (BrdU) incorporation assay, which quantifies new DNA synthesis as a measure of cell proliferation, has demonstrated that this compound concentration-dependently decreased proliferation in A431 cells. spandidos-publications.comnih.gov In HMLERshECAD cells, 30 µM this compound caused a 39.4% reduction in BrdU-positive cells. researchgate.net For A549 lung cancer cells, BrdU incorporation was used to determine cell proliferation. nih.gov

Table 1: Effect of this compound on Cell Proliferation in Select Cancer Cell Lines

| Cell Line | Assay Method | This compound Concentration | Effect on Proliferation | Reference |

| A431 | BrdU | 1.5×IC50 | >99% inhibition | spandidos-publications.comnih.gov |

| HT-29 | BrdU | 1×IC50 | 73% reduction | nih.gov |

| HT-29 | BrdU | 1.5×IC50 | 91% reduction | nih.gov |

| HMLERshECAD | BrdU | 30 µM | 39.4% reduction | researchgate.net |

Apoptosis and Necrosis Determination (e.g., Flow Cytometry with Annexin (B1180172) V/PI)

The induction of programmed cell death (apoptosis) and necrosis is a key mechanism for anticancer agents.

Flow Cytometry with Annexin V/PI: This method is widely used to distinguish between early apoptotic, late apoptotic, and necrotic cells. This compound induced concentration-dependent apoptosis in HT-29 and SW480 colon cancer cells. In SW480 cells, Annexin V(+) cells increased from 5.6% in control to 20% at 1×IC50 this compound and to 95.5% at 1.5×IC50 after 24 hours. nih.gov In A431 cells, treatment with this compound at 1.5×IC50 and 2×IC50 for 24 hours induced significant apoptosis, increasing it 4.1-fold and 10.7-fold higher than control, respectively. spandidos-publications.comnih.gov this compound also induced apoptosis in breast cancer cell lines like HMLERshECAD and SK-3rd, with 15.5% dead HMLERshECAD cells at 180 µM after 24 hours compared to 6.7% in controls. nih.govresearchgate.net

TUNEL Assay: This assay, which detects DNA fragmentation characteristic of apoptosis, was used to assess apoptosis in tumor tissue sections, showing that topical this compound induced apoptosis by 30% in A431 xenografts compared to control. spandidos-publications.comnih.gov

Table 2: Effect of this compound on Apoptosis in Select Cancer Cell Lines

| Cell Line | Assay Method | This compound Concentration | Effect on Apoptosis (Fold Increase over Control) | Reference |

| A431 | Annexin V/PI Flow Cytometry | 1.5×IC50 | 4.1-fold | spandidos-publications.comnih.gov |

| A431 | Annexin V/PI Flow Cytometry | 2×IC50 | 10.7-fold | spandidos-publications.comnih.gov |

| SW480 | Annexin V/PI Flow Cytometry | 1×IC50 | Increase from 5.6% to 20% Annexin V(+) | nih.gov |

| SW480 | Annexin V/PI Flow Cytometry | 1.5×IC50 | Increase from 5.6% to 95.5% Annexin V(+) | nih.gov |

| HMLERshECAD | Annexin V/PI Flow Cytometry | 180 µM | Increase from 6.7% to 15.5% dead cells | nih.govresearchgate.net |

Cell Cycle Analysis

Cell cycle analysis by flow cytometry helps to understand how a compound affects cell division.

Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining: this compound has been shown to induce cell cycle arrest. In A431 cells, this compound treatment induced cell cycle arrest at the G2/M phase. spandidos-publications.com In HT-29 colon cancer cells, this compound blocked the G1→S transition, leading to a significantly higher percentage of cells in the G1 phase (80% vs. 57% in controls at 0.75×IC50). nih.gov In HMLERshECAD breast cancer cells, 50 µM this compound induced cycle arrest after 24 hours, with 48.3% of treated cells in G0/G1 phase compared to 38.4% in controls. Similar results were observed in SK-3rd cells, where the proportion of cells in G0/G1 phase increased from 24.5% to 55.4%. nih.govresearchgate.net

Table 3: Effect of this compound on Cell Cycle Distribution in Select Cancer Cell Lines

| Cell Line | This compound Concentration | Cell Cycle Phase Affected | Change in Cell Population | Reference |

| A431 | Not specified | G2/M arrest | Induced G2/M arrest | spandidos-publications.com |

| HT-29 | 0.75×IC50 | G1 arrest (blocked G1→S) | G1 increased to 80% (from 57% in controls) | nih.gov |

| HMLERshECAD | 50 µM | G0/G1 arrest | G0/G1 increased to 48.3% (from 38.4% in controls) | nih.govresearchgate.net |

| SK-3rd | 50 µM | G0/G1 arrest | G0/G1 increased to 55.4% (from 24.5% in controls) | nih.govresearchgate.net |

Mammosphere Formation Assays for Cancer Stem Cells

Mammosphere formation assays are utilized to evaluate the self-renewal capacity of cancer stem cells (CSCs).

this compound has been shown to selectively and effectively eliminate breast CSCs in vitro. nih.govresearchgate.netnih.govomicsdi.org It significantly impaired the ability of breast CSCs, such as HMLERshECAD cells, to form mammospheres. For instance, pretreatment with 5 µM this compound almost completely eliminated mammospheres in SK-3rd cells within 12 days. nih.gov In HMLERshECAD cells, this compound pretreatment drastically reduced the number of mammospheres. nih.govresearchgate.net Furthermore, this compound markedly suppressed the expression of CSC-related genes. nih.govresearchgate.netnih.gov

Biochemical Analyses of Oxidative Stress Markers

This compound's mechanism of action involves modulation of oxidative stress.

Reactive Oxygen and Nitrogen Species (RONS): this compound has been shown to increase intracellular levels of RONS. In SW480 cells treated with this compound, the level of RONS increased 1.8-fold at 0.5×IC50 and 2.8-fold at 1×IC50 over control after 1 hour. nih.gov

Mitochondrial Superoxide (B77818): this compound also increased mitochondrial superoxide levels in HT-29 cells in a time-dependent manner. nih.gov

Glutathione (GSH) Levels: Treatment of HT-29 cells with this compound at 1×IC50 for 4 hours decreased GSH levels by 50%. nih.gov

F2-isoprostane: In an in vivo model of lung cancer xenografts, this compound formulated in solid lipid nanoparticles (SLN-PS) significantly induced oxidative stress, as evidenced by higher urinary levels of F2-isoprostane, a marker of oxidative stress, compared to the control group. nih.gov

Table 4: Effect of this compound on Oxidative Stress Markers

| Cell Line / Model | Marker Assessed | This compound Concentration | Effect on Marker | Reference |

| SW480 cells | Intracellular RONS | 0.5×IC50 | 1.8-fold increase over control | nih.gov |

| SW480 cells | Intracellular RONS | 1×IC50 | 2.8-fold increase over control | nih.gov |

| HT-29 cells | Mitochondrial Superoxide | 1×IC50 | Time-dependent increase | nih.gov |

| HT-29 cells | GSH levels | 1×IC50 | 50% decrease after 4 hours | nih.gov |

| A549 xenografts (in vivo) | Urinary F2-isoprostane | SLN-PS formulation | Higher levels compared to control (indicates oxidative stress) | nih.gov |

In Vivo Animal Models for Disease Pathophysiology and Efficacy

Animal models have been instrumental in evaluating the therapeutic efficacy of this compound in complex biological systems.

This compound has been tested in several murine xenograft models to assess its anti-cancer properties:

Colon Cancer : In nude mice bearing HT-29 human colon cancer subcutaneous xenografts, this compound (P-S) significantly inhibited tumor volume. When administered alone, it reduced tumor volume by 65.9% compared to controls. The combination of P-S with difluoromethylornithine (DFMO) further enhanced this effect, leading to a 70.9% inhibition of tumor volume. fishersci.caresearchgate.netfishersci.caciteab.com

Table 1: Inhibition of HT-29 Colon Cancer Xenograft Volume by this compound and DFMO

| Treatment Group | Tumor Volume Inhibition (%) |

|---|---|

| Control | 0 |

| This compound (P-S) | 65.9 |

| DFMO | 52.9 |

Lung Cancer : In a human lung cancer xenograft model using A549 cells, solid lipid nanoparticle-encapsulated this compound (SLN-PS) demonstrated high efficacy, suppressing tumor growth by 78% compared to controls. nih.govciteab.com

Non-Melanoma Skin Cancer : Topical application of this compound (P-S) hydrogel in mice bearing A431 epidermoid carcinoma intradermal xenografts resulted in a substantial reduction of tumor growth by 70.5%. wikipedia.org

Chemotherapy-Induced Peripheral Neuropathy (CIPN) : In murine Lewis lung cancer (LL/2) subcutaneous xenografts, this compound (P-S) was found to relieve CIPN induced by paclitaxel (B517696) without compromising the anti-tumor efficacy of paclitaxel itself. wikipedia.org

Breast Cancer : this compound (P-S) selectively eliminated breast cancer stem cells in human breast cancer xenografts in vivo. wikidata.org

This compound has also been evaluated in genetically engineered mouse models relevant to carcinogenesis. In Apc/Min mice, a model for intestinal tumorigenesis, this compound (P-S) effectively prevented the growth of intestinal tumors. Furthermore, when combined with difluoromethylornithine (DFMO), this compound (P-S) significantly reduced tumor multiplicity in these mice by 90%. citeab.com

Chemotherapy-Induced Peripheral Neuropathy Models in Rodents (Paclitaxel, Vincristine, Oxaliplatin (B1677828) Induction)

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant side effect of various chemotherapeutic agents, often leading to debilitating pain and sensory abnormalities. To investigate potential treatments for CIPN, rodent models are widely utilized. In studies involving this compound, CIPN was induced in male C57BL/6 J mice using established protocols involving paclitaxel, vincristine, or oxaliplatin. nih.govuni-freiburg.de These agents are known to cause damage to peripheral nerve structures, resulting in heightened sensitivity to stimuli. nih.gov

This compound was investigated for both its preventive and therapeutic effects on CIPN. For therapeutic evaluation, this compound, formulated as a gel, was applied topically to the hind paws of mice already exhibiting CIPN symptoms. uni-freiburg.de To assess its preventive capacity, this compound was administered two days prior to the induction of CIPN. nih.govuni-freiburg.de

Detailed Research Findings: The induction of CIPN by paclitaxel, vincristine, or oxaliplatin consistently led to a significant reduction in mechanical allodynia scores, ranging from 56% to 85%, depending on the specific chemotherapeutic agent used. uni-freiburg.de Topical application of this compound gel demonstrated a dose-dependent ability to reverse these effects, restoring mechanical allodynia scores to pre-CIPN levels. uni-freiburg.de this compound also exhibited a similar ameliorating effect on cold allodynia induced by paclitaxel. uni-freiburg.de Furthermore, this compound significantly prevented the development of CIPN when administered preventively compared to vehicle-treated controls. uni-freiburg.de

In studies evaluating the compound's impact on anticancer efficacy, this compound was co-administered with paclitaxel to mice bearing Lewis lung carcinoma xenografts. These studies showed that this compound effectively relieved CIPN without compromising the anticancer effects of paclitaxel. uni-freiburg.de The anti-CIPN mechanism of this compound is believed to involve, in part, the suppression of neuroinflammation. In neuroblastoma cell lines, this compound was observed to suppress the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), C-X-C motif chemokine ligand 1 (CXCL1), and CXCL2, while also affecting interleukin-10 (IL-10) levels and reducing macrophage activation to the M1 proinflammatory phenotype induced by paclitaxel. nih.govuni-freiburg.de

Table 1: Effect of this compound on Mechanical Allodynia in Paclitaxel-Induced CIPN

| Treatment Group | Mechanical Allodynia Score (g, mean ± SEM) at Study End |

| Paclitaxel alone | 0.61 ± 0.04 nih.gov |

| Paclitaxel + Vehicle | 0.56 ± 0.04 nih.govuni-freiburg.de |

| Paclitaxel + Sulindac (B1681787) | 0.62 ± 0.05 (NS vs. paclitaxel) nih.gov |

| Paclitaxel + this compound (1.2%) | 0.98 ± 0.06 (p < 0.001 vs. sulindac, vehicle, paclitaxel) nih.govuni-freiburg.de |

| Paclitaxel + this compound (3%) | 1.61 ± 0.07 (p < 0.005 vs. vehicle) uni-freiburg.de |

| Paclitaxel + this compound (8%) | 1.79 ± 0.09 (p < 0.0001 vs. vehicle) uni-freiburg.de |

Behavioral Assessments of Allodynia (e.g., Von Frey Test, Acetone (B3395972) Test)

Behavioral assessments are critical for quantifying neuropathic pain symptoms in rodent models of CIPN. Mechanical allodynia, a common symptom characterized by pain from normally non-painful mechanical stimuli, is typically measured using the Von Frey test. This involves applying calibrated Von Frey filaments of increasing force to the plantar surface of the rodent's paw and recording the paw withdrawal threshold (PWT). nih.govuni-freiburg.de Cold allodynia, defined as pain in response to cold stimuli, is assessed using the acetone test, where a drop of acetone is applied to the paw, and the duration of paw lifting, licking, or shaking is recorded. nih.govuni-freiburg.de

Detailed Research Findings: In the context of CIPN models, these behavioral tests have demonstrated the efficacy of this compound. Treatment with this compound significantly improved the allodynia scores in a dose-dependent manner when assessed by the Von Frey test in paclitaxel-induced CIPN. uni-freiburg.de Similarly, this compound showed a positive effect on paclitaxel-induced cold allodynia as measured by the acetone test. uni-freiburg.de For instance, after 14 to 16 days of treatment, this compound at various concentrations improved allodynia scores, with higher concentrations leading to greater improvement compared to vehicle-treated groups. uni-freiburg.de

Rodent Models of Inflammatory Arthritis (e.g., Adjuvant-Induced Arthritis in Rats)

Rodent models of inflammatory arthritis are instrumental in studying the pathogenesis of diseases like rheumatoid arthritis and evaluating the efficacy of novel anti-inflammatory compounds. The adjuvant-induced arthritis (AIA) model in rats is a well-established and widely used model for this purpose. uni-freiburg.de Arthritis is typically induced by a subcutaneous injection of Freund's complete adjuvant (CFA) into the plantar surface of the hind paw of rats.

Detailed Research Findings: this compound, specifically as phospho-sulindac (P-S) formulated in a Pluronic hydrogel (PSH), has been evaluated for its anti-inflammatory effects and gastrointestinal safety in the rat AIA model. uni-freiburg.de When applied topically, either at the onset of arthritis or after the disease was fully developed, PSH demonstrated significant suppressive effects on arthritis, reducing its severity by 56% to 82%.

Beyond macroscopic observations, this compound treatment led to a notable improvement in the locomotor activity of the rats, enhancing it by 2.1 to 4.4-fold. Mechanistically, this compound was found to suppress key inflammatory markers and processes within the synovial tissue, including synovial inflammation, bone resorption, cartilage damage, nuclear factor-kappa B (NF-κB) activation, and cyclooxygenase-2 (COX-2) expression. uni-freiburg.de Interestingly, while local inflammatory markers were affected, this compound did not significantly alter plasma levels of interleukin-6 (IL-6) and interleukin-10 (IL-10). Pharmacokinetic studies in this model revealed that topical PSH application resulted in high local concentrations of this compound in the joints, with less than 14% reaching systemic circulation. This contrasted with orally administered this compound, which underwent rapid metabolism and yielded much lower joint levels.

Table 2: Suppression of Adjuvant-Induced Arthritis by Topical this compound (PSH)

| Treatment Application Time | Arthritis Suppression (%) | Locomotor Activity Improvement (Fold) |

| At onset of arthritis | 56% - 82% | 2.1 - 4.4 |

| When arthritis fully developed | 56% - 82% | 2.1 - 4.4 |

Oxygen-Induced Retinopathy (OIR) Mouse Model

The oxygen-induced retinopathy (OIR) mouse model is a widely used and crucial experimental system for studying abnormal blood vessel growth in the retina, characteristic of diseases such as retinopathy of prematurity (ROP), proliferative diabetic retinopathy, and wet age-related macular degeneration. The model typically involves exposing mouse litters (commonly C57Bl/6 mice) to hyperoxia (e.g., 75% oxygen) from postnatal day (P)7. This hyperoxic phase mimics the relative hyperoxia experienced by premature human infants and leads to vaso-obliteration, where immature retinal vessels regress (Phase 1). Upon returning the mice to room air, the resulting central retinal hypoxia triggers the upregulation of vascular endothelial growth factor (VEGF) and subsequent pathological neovascularization (Phase 2). The OIR model is characterized by two key parameters: the avascular area (AVA) and the neovascular area (NVA) of the retina.

Detailed Research Findings: this compound has been investigated for its efficacy in treating OIR. Studies showed that a single intravitreal administration of this compound significantly reduced both the avascular and neovascular areas in mice with OIR. Specifically, intravitreal treatment with this compound decreased the avascular area to 6.9% ± 2.4% and the neovascular area to 5.6% ± 1.9% of the retinal area. This was a significant improvement compared to the vehicle-treated control group, where the AVA was 13.9% ± 4.2% and the NVA was 11.5% ± 1.8%. In contrast, this compound administered as topical eye drops showed no significant effect on these parameters. This difference in efficacy between administration routes was attributed to distinct pharmacokinetic and biodistribution profiles. Intravitreal injection generated robust retinal levels of this compound, with a maximum concentration (Cmax) of 516.2 ± 64.4 mM, a time to maximum concentration (Tmax) of 2 hours, and a half-life (t1/2) of 4.8 hours. Conversely, eye drop administration resulted in very low retinal levels of this compound, with rapid metabolism to largely inactive metabolites like sulindac and sulindac sulfone.

Table 3: Effect of Intravitreal this compound on Retinal Vascularization in OIR Mice

| Treatment Group | Avascular Area (AVA, % of retinal area, mean ± SEM) | Neovascular Area (NVA, % of retinal area, mean ± SEM) |

| Vehicle Control | 13.9% ± 4.2% | 11.5% ± 1.8% |

| This compound (Intravitreal) | 6.9% ± 2.4% (p < 0.001 vs. vehicle) | 5.6% ± 1.9% (p < 0.03 vs. vehicle) |

Quantification of Retinal Avascular and Neovascular Areas

Quantification of retinal avascular and neovascular areas is a standard methodology in OIR models to objectively measure the extent of vascular pathology. This is typically achieved by harvesting retinas from study animals, preparing them as whole mounts, and then staining the vasculature with specific dyes. Isolectin-B4 is a commonly used vascular stain that labels endothelial cells, allowing for clear visualization of the retinal vasculature. Following staining, images of the retinal flat mounts are captured, and specialized image analysis software is used to delineate and quantify the avascular regions (areas devoid of blood vessels) and the neovascular tufts (abnormal new vessel growth).

Detailed Research Findings: In studies with this compound, this quantification method revealed its effectiveness in suppressing both avascular and neovascular areas. As detailed in the previous section, intravitreally administered this compound significantly reduced both AVA and NVA compared to vehicle-treated and untreated control mice, demonstrating its inhibitory effect on pathological angiogenesis in the retina.

Ethical Considerations and Compliance in Animal Research (e.g., IACUC, ARRIVE Guidelines)

Ethical considerations and compliance with regulatory guidelines are paramount in all animal research to ensure the humane treatment of animals and the scientific validity of the studies. Institutional Animal Care and Use Committees (IACUCs) play a crucial role in overseeing and approving all animal research protocols. Their responsibilities include reviewing proposed research to ensure it adheres to ethical principles, minimizing pain and distress, and justifying the use of animals. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a framework for transparent and complete reporting of animal research, aiming to enhance the reproducibility and reliability of scientific findings. Adherence to these guidelines ensures that studies are well-designed, properly conducted, and fully reported, contributing to the reduction, refinement, and replacement (3Rs) of animal use in research. While specific IACUC approval numbers or detailed ARRIVE compliance statements for every this compound study were not explicitly detailed in the provided search results, the conduct of such preclinical studies inherently requires adherence to these widely accepted ethical and reporting standards in animal experimentation.

Analytical and Detection Techniques

A variety of analytical and detection techniques are employed to characterize this compound and its effects in biological systems. These methods are crucial for understanding its pharmacokinetics, metabolism, and molecular mechanisms of action.

Pharmacokinetic and Biodistribution Studies: To understand how this compound behaves in the body, its ocular pharmacokinetics and biodistribution have been studied in adult mice. This involved measuring the levels of this compound and its metabolites in ocular tissues such as the retina and cornea. These studies revealed that the route of administration significantly impacts drug levels in target tissues; for instance, intravitreal injection resulted in robust retinal concentrations of this compound, while topical eye drops led to much lower levels and rapid metabolism. The metabolic fate of this compound was also assessed, showing its conversion to metabolites like sulindac, sulindac sulfide (B99878), and sulindac sulfone.

Biomarker and Pathway Analysis: To elucidate the molecular mechanisms underlying this compound's effects, various techniques are used to detect and quantify specific biomarkers and pathway components:

Cytokine Measurement: In studies investigating this compound's anti-neuroinflammatory properties, the levels of cytokines such as IL-6, IL-10, CXCL1, and CXCL2 were measured in cultured neuroblastoma cell lines. nih.govuni-freiburg.de In inflammatory arthritis models, cytokine levels were measured using ELISA. uni-freiburg.de

NF-κB Activation and COX-2 Expression: In inflammatory arthritis models, the activation of nuclear factor-kappa B (NF-κB) and the expression of cyclooxygenase-2 (COX-2) were assessed, with immunohistochemistry being used for NF-κB activation. uni-freiburg.de

Cell Proliferation and Apoptosis: The impact of this compound on cell growth was evaluated by determining cell proliferation and apoptosis in both cultured cells and tumor tissue sections. Techniques such as Proliferating Cell Nuclear Antigen (PCNA) staining were used for proliferation, and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays were employed for apoptosis detection. naver.com

Polyamine Content and Thioredoxin System: In studies related to colon cancer prevention, the levels of polyamines (putrescine and spermidine) and the expression of components of the thioredoxin system, including thioredoxin-1 (Trx-1) and thioredoxin reductase (TrxR), were quantified to understand this compound's molecular targets.

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation, identification, and quantification of compounds and their metabolites in complex biological matrices such as blood, plasma, urine, and tissue homogenates mdpi.commdpi.comresearchgate.netfrontiersin.org. The principle involves passing a pressurized liquid solvent containing the sample through a column packed with a solid adsorbent material. Each component in the sample interacts differently with the adsorbent, leading to varying retention times and allowing for their separation and subsequent detection.

While this compound's purity is often assessed using HPLC glixxlabs.com, specific detailed methodologies for its quantification and that of its metabolites in biological matrices using HPLC were not explicitly detailed in the provided research findings. However, given this compound's nature as a drug candidate undergoing preclinical and clinical evaluation, the quantification of the parent compound and its metabolic products in biological fluids is a critical aspect of pharmacokinetic studies australianclinicaltrials.gov.au. Such analyses are essential to determine absorption, distribution, metabolism, and excretion (ADME) profiles, which inform dosing strategies and understand systemic exposure. General HPLC methods for drug quantification in biological samples often involve meticulous sample preparation, selection of appropriate chromatographic columns (e.g., C18), mobile phases, and detection methods such as UV-Vis spectrophotometry or mass spectrometry (HPLC-MS/MS) to ensure high sensitivity and selectivity mdpi.comfrontiersin.org. The LogP (partition coefficient) of this compound, determined to be 3.91, provides an indication of its lipophilicity, which is a key factor influencing its distribution in biological systems and relevant for developing chromatographic methods nih.gov.

Spectrophotometric and Fluorometric Assays for Cellular Markers

Spectrophotometric and fluorometric assays are indispensable tools for assessing the effects of this compound on various cellular markers, providing insights into its mechanisms of action at the cellular level. These assays rely on the measurement of light absorption or fluorescence emission, respectively, to quantify specific cellular components or activities.

Spectrophotometric Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a prominent spectrophotometric method frequently employed to measure cell viability and proliferation nih.govnih.gov. This assay quantifies the metabolic activity of cells, where viable cells convert the yellow tetrazolium dye MTT into purple formazan (B1609692) crystals, which are then solubilized and measured spectrophotometrically. Studies on this compound have utilized the MTT assay to determine its inhibitory effects on the growth of various cancer cell lines, including human lung cancer cells (A549, H510) and breast cancer cells, often reporting IC50 values (half-maximal inhibitory concentration) nih.govnih.gov. For instance, this compound was found to be a potent inhibitor of A431 epidermoid carcinoma cells in vitro, demonstrating significantly higher potency than sulindac spandidos-publications.com.

Fluorometric Assays: Fluorometric assays, which detect light emitted by fluorescent molecules, are widely used for more sensitive and specific cellular analyses. In the context of this compound research, these assays have been crucial for evaluating cell death mechanisms and mitochondrial function.

Apoptosis and Necrosis Assessment: Flow cytometry, coupled with fluorometric dyes like Annexin V and propidium iodide (PI), is routinely used to distinguish between apoptotic and necrotic cell populations nih.govnih.gov. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptosis/necrosis). By analyzing the fluorescence intensity of these dyes, researchers can quantify the percentage of cells undergoing different forms of cell death induced by this compound nih.govnih.gov.

Mitochondrial Transmembrane Potential (Δψm) Determination: The fluorometric probe JC-1 is utilized to assess mitochondrial health and integrity. JC-1 exhibits potential-dependent accumulation in mitochondria, forming J-aggregates that emit red fluorescence at high mitochondrial membrane potential, while remaining as monomers that emit green fluorescence at lower potentials. An increase in green fluorescence indicates a decrease in mitochondrial transmembrane potential, a hallmark of early apoptosis nih.gov. This method has been applied to investigate the mitochondria-targeting effects of this compound, particularly when formulated in solid lipid nanoparticles nih.gov.

Research Findings on Cellular Markers:

Studies employing these assays have shown that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. For example, this compound significantly reduced cell proliferation and induced apoptosis in human lung cancer xenografts and selectively targeted breast cancer stem cells, leading to reduced cell proliferation and increased apoptosis nih.govnih.gov.

Table 1: Effects of this compound on Mechanical Allodynia in Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Mice

| Treatment Group (Paclitaxel-induced CIPN) | Mechanical Allodynia Score (g) ± SEM nih.gov |

| Paclitaxel alone | 0.61 ± 0.04 |

| Paclitaxel + Vehicle | 0.56 ± 0.04 |

| Paclitaxel + Sulindac | 0.62 ± 0.05 |

| Paclitaxel + this compound (1.2%) | 0.98 ± 0.06 |

| Paclitaxel + this compound (3%) | 1.61 ± 0.07 |

| Paclitaxel + this compound (5%) | 1.24 ± 0.07 |

| Paclitaxel + this compound (8%) | 1.79 ± 0.09 |

Note: Higher mechanical allodynia scores indicate reduced neuropathy (improved condition). This compound showed a dose-dependent improvement compared to vehicle and sulindac nih.gov.

ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunoassay for the quantitative detection of cytokines and other biomarkers in biological samples mybiosource.comnih.gov. ELISA offers high specificity and sensitivity, making it an ideal method for studying the complex cytokine profiles associated with inflammation and disease nih.gov. The most common format for cytokine quantification is the sandwich ELISA. In this method, a capture antibody specific for the target cytokine is pre-coated onto a microplate well. The sample is then added, allowing the cytokine to bind to the immobilized antibody. After washing, a biotin-conjugated detection antibody, also specific for the cytokine, is added to "sandwich" the captured analyte. Finally, an enzyme (e.g., Horseradish Peroxidase, HRP) conjugated to avidin (B1170675) is added, followed by a substrate that produces a measurable color change or luminescence mybiosource.comnih.gov. The intensity of the signal is directly proportional to the concentration of the cytokine in the sample, which is then determined by comparison to a standard curve mybiosource.com.

This compound has demonstrated significant anti-inflammatory properties nih.govresearchgate.netfrontiersin.org. While the provided search results indicate that this compound's effects on neuroinflammation were evaluated in cultured cell lines frontiersin.org and that it suppressed neuroinflammation in animal models of CIPN nih.gov, specific data on cytokine quantification using ELISA directly linked to this compound treatment were not detailed in the snippets. However, given that cytokines are crucial mediators of inflammation, it is highly probable that ELISA-based assays were employed to quantify various pro-inflammatory (e.g., TNF-α, IL-6, IL-12) and anti-inflammatory (e.g., IL-10, IL-4) cytokines to elucidate this compound's anti-inflammatory mechanisms mybiosource.comnih.govquansysbio.comresearchgate.netsignosisinc.com. Multiplex ELISA formats are also available, allowing for the simultaneous measurement of numerous cytokines from a single small sample volume, providing a comprehensive cytokine profile nih.govquansysbio.comsignosisinc.com.

Conclusion and Future Preclinical Research Directions

Summary of OXT-328's Preclinical Therapeutic Potential across Multiple Disease Areas

This compound, also known as Phospho-sulindac (P-S), is a novel derivative of the non-steroidal anti-inflammatory drug (NSAID) sulindac (B1681787). nih.gov Preclinical studies have demonstrated its significant therapeutic potential across several disease areas, primarily in oncology and neurology, with a consistently higher efficacy compared to its parent compound, sulindac. nih.govnih.gov

In oncology, this compound has shown robust anticancer and chemopreventive properties. In preclinical models of colon cancer, this compound is significantly more potent at inhibiting the growth of human colon cancer cells than sulindac. nih.gov It effectively prevents the growth of intestinal tumors in mouse models and, when combined with difluoromethylornithine (DFMO), has been shown to reduce tumor multiplicity by as much as 90%. nih.gov Furthermore, this compound has demonstrated efficacy against non-melanoma skin cancer. spandidos-publications.com Studies on epidermoid carcinoma show that this compound potently inhibits cancer cell proliferation and induces apoptosis. spandidos-publications.com